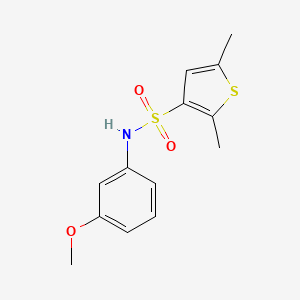![molecular formula C19H20N2O4 B3609793 5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3609793.png)
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid
Vue d'ensemble
Description
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid, also known as MPAC, is a chemical compound that has been the subject of extensive research for its potential applications in the field of medicine. MPAC is a peptide-based inhibitor of a protein called dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Applications De Recherche Scientifique
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid has been studied extensively for its potential applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors like this compound have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. This compound has also been studied for its potential use in the treatment of obesity and metabolic syndrome.
Mécanisme D'action
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid works by inhibiting the activity of DPP-IV, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glycemic control.
Biochemical and Physiological Effects
Studies have shown that this compound improves glycemic control in patients with type 2 diabetes by reducing HbA1c levels and fasting plasma glucose levels. This compound has also been shown to improve beta-cell function and reduce insulin resistance. In addition, this compound has been found to have anti-inflammatory effects and may have a protective effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid is a well-studied compound with a known mechanism of action, making it a useful tool for research in the field of diabetes and metabolism. However, this compound is a relatively expensive compound, and its synthesis requires several steps, which may limit its use in large-scale experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid. One area of interest is the potential use of this compound in combination with other therapies for the treatment of type 2 diabetes. Another area of research is the investigation of the long-term effects of this compound on beta-cell function and insulin resistance. Additionally, there is a need for further research on the safety and efficacy of this compound in different patient populations, such as elderly or pediatric patients. Finally, there is potential for the development of new DPP-IV inhibitors based on the structure of this compound.
Propriétés
IUPAC Name |
5-[4-[methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(16-6-3-2-4-7-16)19(25)14-10-12-15(13-11-14)20-17(22)8-5-9-18(23)24/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLFJWLISQCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)

![ethyl 5-acetyl-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3609723.png)
![2-[(3,4-dimethoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609728.png)
![5-phenyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609736.png)

![1-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-7,7-dimethyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B3609750.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609752.png)
![N-cyclohexyl-2-[4-(isobutyrylamino)benzoyl]hydrazinecarboxamide](/img/structure/B3609757.png)


![4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609780.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3609798.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609805.png)